molecular formula C5H5ClN2O2 B1504620 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid CAS No. 869002-61-9

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid

Cat. No. B1504620
CAS RN: 869002-61-9
M. Wt: 160.56 g/mol
InChI Key: XSMYIPIZQODQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-1-methylimidazole” is used in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole synthesis can start from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular formula of “2-Chloro-1-methylimidazole” is C4H6N2 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

“2-Chloro-1-methylimidazole” is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antitumor Effects

Imidazole derivatives have been explored for their potential antitumor effects. For instance, a study examined the use of 5-(3-3'-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) in combination with other agents for treating malignant astrocytomas, showcasing how imidazole derivatives can be incorporated into chemotherapy regimens to potentially improve outcomes for cancer patients (Ikeda et al., 1996).

Immunological Impact

Research has been conducted to assess the immunological impact of imidazole derivatives. For example, a study investigated the effect of imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno), on the immune responses of patients with melanoma, providing insights into how these compounds interact with the immune system and their potential immunomodulatory effects (Bruckner et al., 1974).

Exposure to Carcinogenic Compounds

Studies have also explored the exposure of humans to carcinogenic compounds related to imidazole, highlighting the importance of understanding the potential risks associated with these substances (Manabe et al., 1987).

Safety and Hazards

“2-Chloro-1-methylimidazole” causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions in enzymes and influencing their catalytic activity. For instance, it can interact with metalloenzymes, which are enzymes that contain metal ions as cofactors. The binding of this compound to these metal ions can either inhibit or enhance the enzyme’s activity, depending on the nature of the interaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting or activating these kinases, this compound can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under recommended storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of organic substances . The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

properties

IUPAC Name

2-chloro-3-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMYIPIZQODQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698509
Record name 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869002-61-9
Record name 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
Reactant of Route 5
2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
Reactant of Route 6
2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.